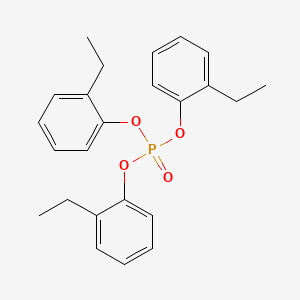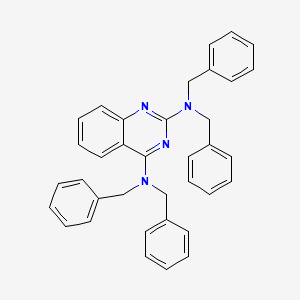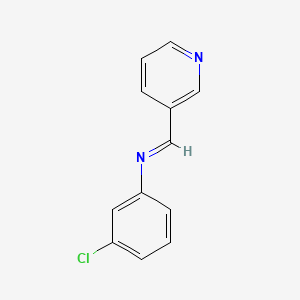
3,5-Diethynylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diethynylaniline is an organic compound with the molecular formula C10H7N. It is a derivative of aniline, where two ethynyl groups are attached to the benzene ring at the 3 and 5 positions.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Diethynylaniline can be synthesized through several methods. One common approach involves the Sonogashira–Hagihara cross-coupling reaction. In this method, 1,3,5-tris(4-bromophenyl)benzene is reacted with 2,5-diethynylaniline in the presence of a palladium catalyst and cuprous iodide. The reaction is typically carried out in a mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara cross-coupling reaction remains a viable method for large-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
3,5-Diethynylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
3,5-Diethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of 3,5-diethynylaniline involves its interaction with various molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its chemical and biological activities .
相似化合物的比较
Similar Compounds
3,5-Dimethylaniline: Similar in structure but with methyl groups instead of ethynyl groups.
N,N-Diethylaniline: Contains ethyl groups attached to the nitrogen atom instead of the benzene ring.
Uniqueness
3,5-Diethynylaniline is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. These properties make it valuable in the synthesis of advanced materials and in various chemical reactions .
属性
CAS 编号 |
402956-36-9 |
|---|---|
分子式 |
C10H7N |
分子量 |
141.17 g/mol |
IUPAC 名称 |
3,5-diethynylaniline |
InChI |
InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |
InChI 键 |
XRGBJBOYNHXWPA-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC(=C1)N)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)


